5-Chloro-2-(phenylthio)-indole
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology
The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of biologically active molecules. sci-hub.seresearchgate.netresearchgate.net Its prevalence in nature and its synthetic versatility have made it an attractive target for chemists for over a century. researchgate.netirjmets.com
Historical Perspectives and Evolution of Indole Chemistry
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com A few years later, in 1869, he proposed its chemical structure. wikipedia.org A major breakthrough in indole synthesis came in 1883 with the discovery of the Fischer indole synthesis by Hermann Fischer, a method that remains widely used today for preparing substituted indoles. wikipedia.orgcreative-proteomics.com The 20th century witnessed a surge in interest in indole chemistry as its presence was identified in numerous important natural products, including alkaloids, the essential amino acid tryptophan, and the plant hormone auxin. wikipedia.orgcreative-proteomics.com This led to the development of a plethora of synthetic methods, such as the Leimgruber-Batcho, Reissert, and Larock indole syntheses, which have greatly expanded the accessibility and diversity of indole derivatives. researchgate.netwikipedia.orgpcbiochemres.com
Prevalence of Indole Derivatives in Natural Products and Synthetic Compounds
The indole scaffold is a ubiquitous feature in a wide array of natural products and synthetic compounds with significant biological activities. mdpi.combohrium.comajchem-b.com Tryptophan, an essential amino acid, serves as the biosynthetic precursor to many important indole-containing molecules, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgbohrium.com
| Compound Type | Examples | Significance |
| Natural Products | Tryptophan, Serotonin, Melatonin, Vinca alkaloids (Vincristine, Vinblastine) mdpi.comresearchgate.net | Essential amino acids, neurotransmitters, hormones, anticancer agents. bohrium.commdpi.comresearchgate.net |
| Synthetic Drugs | Indomethacin (anti-inflammatory), Pindolol (beta-blocker), Ondansetron (antiemetic) wikipedia.orgmdpi.com | Treatment of inflammation, cardiovascular diseases, and nausea/vomiting. wikipedia.orgmdpi.com |
The structural versatility of the indole nucleus allows for the introduction of various substituents at different positions, leading to a vast chemical space for drug discovery. sci-hub.semdpi.com This has resulted in the development of numerous indole-based drugs with applications in oncology, infectious diseases, inflammation, and central nervous system disorders. mdpi.comresearchgate.net
Overview of Substituted Indoles with Halogen and Thioether Moieties
The strategic placement of halogen and thioether groups on the indole scaffold can significantly influence the physicochemical and biological properties of the resulting molecules.
Role of Halogen Substituents in Modulating Biological Activity
The introduction of halogen atoms, such as chlorine, into the indole ring is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netnih.gov For instance, the presence of a halogen substituent on the indole ring has been shown to be favorable for anticancer and anticonvulsant activities. sci-hub.se Specifically, a chlorine substituent at the 5-position of the indole ring has been associated with potent biological effects in various studies. nih.govnrfhh.com
Importance of Phenylthio Functionality in Related Bioactive Molecules
The phenylthio group, a sulfur-containing moiety, is another important functional group in the design of bioactive molecules. openmedicinalchemistryjournal.comontosight.ai The presence of a thioether linkage can contribute to a compound's biological activity through various mechanisms, including interactions with biological targets like enzymes and receptors. ontosight.ai Aryl- and heterocyclic-sulfenylindole derivatives have demonstrated a range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. researchgate.net The phenylthio group can participate in biochemical pathways, potentially modulating the activity of key enzymes.
Rationale for Research Focus on 5-Chloro-2-(phenylthio)-indole as a Privileged Structure
The compound 5-Chloro-2-(phenylthio)-indole combines the key structural features of a halogenated indole and a phenylthio-substituted indole, making it a "privileged structure" for research. nrfhh.com This term, first introduced in 1988, describes a molecular framework capable of providing ligands for diverse receptors. acs.org The rationale for focusing on this specific compound stems from the synergistic effect of its constituent parts. The 5-chloro substituent is known to enhance biological activity, while the 2-phenylthio group can confer a range of pharmacological properties. sci-hub.senrfhh.comresearchgate.net The combination of these two functionalities on the versatile indole scaffold creates a molecule with significant potential for interacting with various biological targets, making it a promising candidate for the development of new therapeutic agents. nih.govresearchgate.net
Properties
IUPAC Name |
5-chloro-2-phenylsulfanyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c15-11-6-7-13-10(8-11)9-14(16-13)17-12-4-2-1-3-5-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOGNLZBXIYRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376615 | |
| Record name | 5-Chloro-2-(phenylthio)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227803-36-3 | |
| Record name | 5-Chloro-2-(phenylthio)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227803-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(phenylthio)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Phenylthio Indole
Diverse Synthetic Strategies for 5-Chloro-2-(phenylthio)-indole and its Key Intermediates
The construction of the 5-Chloro-2-(phenylthio)-indole framework relies on strategic bond formations, primarily involving the creation of the indole (B1671886) ring itself and the subsequent or concurrent installation of the chloro and phenylthio substituents at the C5 and C2 positions, respectively.
Palladium-Catalyzed Synthetic Routes to Substituted Indoles with Phenylthio Groups
Palladium catalysis stands out as a powerful tool for the synthesis of complex indole derivatives. These methods often provide high yields and functional group tolerance under mild conditions. organic-chemistry.org The versatility of palladium catalysts allows for various reaction pathways, including cross-coupling and C-H activation, to introduce the key phenylthio group.
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-sulfur (C-S) bonds. In the context of synthesizing 5-Chloro-2-(phenylthio)-indole, a common strategy involves the coupling of a pre-functionalized indole core, such as 5-chloro-2-haloindole, with thiophenol or a thiophenol-derived reagent. The bulky phosphine (B1218219) ligands can be crucial in these transformations, preventing catalyst inhibition and facilitating the reaction sequence. organic-chemistry.org This approach offers a direct and reliable method for introducing the phenylthio moiety at the C2 position.
Table 1: Illustrative Palladium-Catalyzed C-S Cross-Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|---|
| Pd(dba)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 °C | 70-90 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 °C | 65-85 |
Note: This table represents typical conditions for Pd-catalyzed C-S coupling reactions and may require optimization for the specific synthesis of 5-Chloro-2-(phenylthio)-indole.
More recent advancements in organic synthesis have focused on C-H activation as an atom-economical strategy. nih.gov Palladium-catalyzed C-H functionalization allows for the direct formation of a C-S bond at the C2 position of a 5-chloroindole (B142107) precursor, bypassing the need for pre-halogenation of the indole ring. thieme-connect.comresearchgate.net These reactions often employ a directing group on the indole nitrogen to achieve high regioselectivity for the C2 position. researchgate.netnih.gov The oxidative linkage of two C-H bonds under palladium catalysis presents a modern and efficient route to assemble the indole core itself from readily available anilines and ketones. organic-chemistry.org
Nucleophilic Functionalization Approaches Involving Thiophenol Derivatives
Nucleophilic substitution reactions provide an alternative pathway for introducing the phenylthio group. This strategy typically involves the reaction of a nucleophilic sulfur species, such as the thiophenolate anion derived from thiophenol, with an electrophilic indole precursor. For instance, a 2-halo-5-chloroindole can react with thiophenol in the presence of a base, leading to the displacement of the halide and the formation of the desired C-S bond. nih.gov While direct nucleophilic substitution on an indole ring can be challenging, certain activated indole derivatives can undergo this transformation effectively. nih.govrsc.org
Multi-Step Synthesis from Readily Available Precursors
The synthesis of 5-Chloro-2-(phenylthio)-indole can also be accomplished through well-established multi-step sequences starting from simple, commercially available chemicals. One such approach is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) (e.g., (4-chlorophenyl)hydrazine) with a ketone or aldehyde bearing a phenylthio group at the α-position. nih.gov
Another viable multi-step route begins with the synthesis of the 5-chloroindole core, followed by functionalization at the C2 position. A patented process describes the preparation of 5-chloro-indole from indoline (B122111) through a sequence of acylation, chlorination, saponification, and dehydrogenation. google.com The resulting 5-chloro-indole can then be subjected to a subsequent reaction, such as electrophilic sulfenylation or a metal-catalyzed process, to install the phenylthio group at the C2 position.
Table 2: Example of a Multi-Step Synthetic Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Indoline | Acylating agent | 1-Acyl-indoline |
| 2 | 1-Acyl-indoline | Chlorine, base | 5-Chloro-1-acyl-indoline |
| 3 | 5-Chloro-1-acyl-indoline | Acid or base (saponification) | 5-Chloro-indoline |
| 4 | 5-Chloro-indoline | Ruthenium catalyst, aromatic nitrocompound | 5-Chloro-indole |
This table outlines a conceptual multi-step synthesis based on established transformations. google.com
Regioselective Synthesis of 2-Substituted Indoles
Achieving regioselectivity is a critical challenge in indole synthesis. Several methods have been developed to specifically functionalize the C2 position. thieme-connect.com Transition-metal-catalyzed reactions are particularly effective in this regard. For example, the palladium-catalyzed cyclization of 2-alkynylanilines is a powerful method for the regioselective synthesis of 2-substituted indoles. nih.gov By choosing a 4-chloro-2-alkynylaniline and an alkyne bearing a phenylthio group, one could potentially construct the target molecule in a highly controlled manner. Similarly, palladium-catalyzed reactions of 2-iodoaniline (B362364) with appropriate ketones can afford 2-substituted indoles regioselectively. acs.orgresearchgate.net These methods provide a direct entry to the 2-substituted indole core, which is essential for the synthesis of 5-Chloro-2-(phenylthio)-indole. datapdf.comnih.gov
Emerging Methodologies in the Synthesis of 5-Chloro-2-(phenylthio)-indole
The synthesis of the indole scaffold has been a central theme in organic chemistry for over a century. Modern approaches increasingly prioritize efficiency, sustainability, and atom economy. These principles are reflected in the emerging methodologies applicable to the synthesis of 5-Chloro-2-(phenylthio)-indole.
Application of Green Chemistry Principles (e.g., Microwave-Assisted, Solvent-Free, Catalysis)
Green chemistry principles aim to reduce the environmental impact of chemical processes. semanticscholar.org For indole synthesis, this often involves using alternative energy sources, minimizing solvent use, and employing efficient catalysts. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.gov Microwave-assisted organic synthesis (MAOS) is a prominent green technique. sjp.ac.lk For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be significantly accelerated using microwave heating. nih.govmdpi.com While a specific microwave-assisted synthesis for 5-Chloro-2-(phenylthio)-indole is not prominently detailed, the general methodology for related structures suggests its applicability. A plausible approach would involve the microwave-assisted reaction of a suitable 4-chlorophenylhydrazine (B93024) with a ketone precursor to form the indole ring, followed by thiolation.
Solvent-Free Reactions: Conducting reactions in the solid state or without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. organic-chemistry.org A microwave-assisted, solvent-free Bischler indole synthesis has been reported for 2-arylindoles, which proceeds by reacting anilines and phenacyl bromides on a solid support. organic-chemistry.org This environmentally friendly approach avoids the need for organic solvents and toxic metal catalysts. organic-chemistry.org
Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. Heterogeneous cobalt-nanoparticles have been used for the C-H alkylation of indoles, demonstrating the potential of advanced catalytic systems. rsc.org For the synthesis of the 2-thioindole scaffold, various catalytic methods can be envisioned, including metal-catalyzed C-S cross-coupling reactions, which are often more efficient and selective than traditional methods.
Table 1: Comparison of Green Chemistry Approaches in Indole Synthesis
| Principle | Methodology | Key Advantages | Applicability to 5-Chloro-2-(phenylthio)-indole |
|---|---|---|---|
| Alternative Energy Source | Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced purity. nih.govsjp.ac.lk | Applicable to key steps like Fischer indole synthesis or C-S bond formation. |
| Waste Reduction | Solvent-Free Conditions | Eliminates solvent waste, simplifies purification, environmentally friendly. organic-chemistry.orgunica.it | Feasible for solid-state reactions, particularly in the formation of the indole core. |
| Efficiency | Heterogeneous/Reusable Catalysis | High efficiency, catalyst can be recovered and reused, good functional group compatibility. mdpi.comrsc.org | Potentially useful for regioselective C-H functionalization or C-S cross-coupling steps. |
Electrochemical Synthesis and Metal-Free Approaches
In recent years, electrochemical synthesis has re-emerged as a powerful and sustainable tool in organic chemistry. researchgate.net It uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and proceeding under mild conditions. d-nb.inforesearchgate.net
Electrochemical Synthesis: The electrosynthesis of indoles can be achieved through various pathways, including electrooxidative or electroreductive cyclizations. researchgate.net For example, a ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation of aniline (B41778) derivatives with internal alkynes provides a modular route to functionalized indoles. researchgate.net The construction of the 5-Chloro-2-(phenylthio)-indole scaffold could potentially be achieved via electrochemical C-H/N-H annulation or related C-S bond-forming strategies. The use of cobalt in enantioselective electrosynthesis highlights the synergy between electrochemistry and transition metal catalysis. chemistryviews.org
Metal-Free Approaches: The development of metal-free synthetic methods is highly desirable to avoid contamination of products with residual toxic metals, which is a significant concern in pharmaceutical synthesis. Metal-free C-H amination using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for indole synthesis. researchgate.net A metal-free cyclocondensation between arylhydrazines and nitroalkenes using iodine and diethyl phosphite (B83602) also provides access to substituted indoles at room temperature. sci-hub.se The synthesis of 5-Chloro-2-(phenylthio)-indole could be approached by adapting such metal-free strategies for the key C-S bond formation step, possibly through a radical-mediated pathway or nucleophilic aromatic substitution on an activated precursor.
Cascade and One-Pot Reactions for Enhanced Efficiency
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. These processes are highly efficient as they allow for the rapid construction of molecular complexity from simple starting materials in a single operation, avoiding the isolation and purification of intermediates. rsc.org
Cascade Reactions: The synthesis of complex indole alkaloids has been a major driver for the development of sophisticated cascade reactions. For instance, cascade reactions involving nitrones and allenes have been shown to rapidly generate indole derivatives. A potential cascade route to 5-Chloro-2-(phenylthio)-indole might involve the in-situ formation of the indole ring followed by an immediate thiolation reaction.
One-Pot Synthesis: One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of operational simplicity, time, and resource efficiency. rsc.org A one-pot, multicomponent synthesis of an indole-derived fluorescent probe has been achieved under microwave irradiation, demonstrating the power of combining these efficient techniques. sjp.ac.lk The synthesis of 5-Chloro-2-(phenylthio)-indole could be streamlined into a one-pot procedure, for example, by combining the Fischer indole synthesis with a subsequent electrophilic thiolation step without isolating the intermediate 5-chloroindole. Such strategies have been developed for creating diverse indole-pyrrole hybrids and other complex heterocyclic systems. rsc.orgnih.gov
Table 2: Efficient Synthetic Strategies for Indole Scaffolds
| Strategy | Description | Key Advantages |
|---|---|---|
| Electrochemical Synthesis | Uses electrical current to drive reactions, often replacing chemical reagents. researchgate.net | High atom economy, mild conditions, reduced waste. d-nb.info |
| Metal-Free Approaches | Avoids the use of transition metal catalysts. researchgate.net | Prevents metal contamination, often uses cheaper reagents. sci-hub.se |
| Cascade Reactions | Multiple bonds are formed in sequence in a single synthetic operation. rsc.org | Rapid increase in molecular complexity, high efficiency. |
| One-Pot Reactions | Sequential reactions are performed in a single vessel without isolating intermediates. rsc.org | Saves time and resources, improves overall yield. sjp.ac.lk |
Derivatization and Analog Synthesis of 5-Chloro-2-(phenylthio)-indole
The core structure of 5-Chloro-2-(phenylthio)-indole serves as a scaffold for further chemical modification to generate analogs with potentially modulated properties. Key sites for derivatization include the indole nitrogen (N-1) and the phenylthio group.
Modifications at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reaction with various electrophiles.
N-Alkylation and N-Acylation: A common modification is the introduction of alkyl or acyl groups at the N-1 position. This is typically achieved by deprotonating the indole with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl halide or an acyl chloride. A one-pot Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the feasibility of integrating N-functionalization into the initial synthetic sequence. rsc.org Applying this to 5-Chloro-2-(phenylthio)-indole would yield N-alkylated or N-acylated derivatives.
Substituent Variations on the Phenylthio Moiety (e.g., Aryl vs. Alkyl, Oxidation State)
The phenylthio group at the C-2 position offers multiple opportunities for structural diversification.
Aryl and Alkyl Variations: The synthesis can be adapted to introduce a variety of arylthio or alkylthio groups. This is typically accomplished by reacting a 5-chloro-2-haloindole or a related precursor with different thiols (thiophenols or alkyl thiols). This modular approach allows for the systematic exploration of structure-activity relationships by varying the electronic and steric properties of the substituent on the sulfur atom. Studies on related 2-phenylthiomethyl-benzoindole derivatives have explored the effects of methyl or chloro substitutions on the phenylthio moiety. nih.govdntb.gov.ua
Oxidation State of Sulfur: The sulfur atom of the thioether can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and geometry of the molecule. Mild oxidizing agents, such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA), can be used for this purpose. The oxidation of the thioether to a sulfone has been a key transformation in the development of related indole-based compounds. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a sulfone analog, was identified as a potent inhibitor of HIV-1 reverse transcriptase, demonstrating the profound impact that sulfur oxidation can have on biological activity. nih.gov
Table 3: Potential Derivatization Reactions of 5-Chloro-2-(phenylthio)-indole
| Position | Modification | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Indole Nitrogen (N-1) | Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH3I) | N-Alkyl Indole |
| Indole Nitrogen (N-1) | Acylation | Base (e.g., NaH), Acyl Chloride (e.g., CH3COCl) | N-Acyl Indole |
| Phenylthio Moiety (S) | Oxidation | m-CPBA, H2O2 | Sulfoxide (-SO-), Sulfone (-SO2-) |
| Phenylthio Moiety (Aryl) | Substituent Variation | Reaction of 5-chloro-2-haloindole with substituted thiophenols | Substituted Arylthio Group |
Diversification of Halogen Substitution Patterns on the Indole Ring (e.g., beyond 5-Chloro)
While the 5-chloro substitution is a key feature of the parent compound, synthetic strategies allow for the introduction of different halogens or additional halogen atoms at various positions on the indole ring. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The reactivity of the indole ring allows for direct halogenation, with the outcome often influenced by the reaction conditions and the nature of the substituents already present on the ring.
Commonly employed methods for diversifying halogen patterns on indoles involve electrophilic halogenating agents. Reagents such as N-bromosuccinimide (NBS) and elemental bromine (Br₂) are frequently used for bromination. For instance, the reaction of a 2-(trifluoromethyl)-1H-indole with one equivalent of NBS can selectively yield the 3-bromo derivative. mdpi.com If two equivalents of bromine are used, dibromination can occur, for example, at the C3 and C5 positions to yield a 3,5-dibromo-indole derivative. mdpi.com
Modern, environmentally benign methods for halogenation have also been developed. One such approach uses an oxone-halide system, which generates reactive halogenating species in situ. organic-chemistry.org This method can be tuned to achieve selective chlorination or bromination at either the C2 or C3 position of the indole ring. organic-chemistry.org The selectivity is often directed by the electronic properties of the protecting group on the indole nitrogen; electron-withdrawing groups tend to favor halogenation at the C2 position. organic-chemistry.orgnih.gov
Enzymatic halogenation presents another advanced strategy for selective functionalization. nih.gov Flavin-dependent halogenase (FDH) enzymes can catalyze the bromination of various indole derivatives, typically favoring the C3 position. nih.gov These biocatalytic methods offer high selectivity under mild reaction conditions, making them an attractive alternative to traditional chemical methods. nih.gov
The table below summarizes various methodologies for the halogenation of indole rings, which can be adapted to modify the 5-Chloro-2-(phenylthio)-indole scaffold.
Table 1: Methodologies for Halogenation of the Indole Ring
| Reagent/System | Target Halogen | Typical Position of Substitution | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | C3 | mdpi.com |
| Bromine (Br₂) | Bromine | C3, C5 (with excess) | mdpi.com |
| Oxone-Halide | Chlorine, Bromine | C2 or C3 | organic-chemistry.orgnih.gov |
Introduction of Additional Functional Groups on the Indole Ring (e.g., Carboxamide, Carboxylic Acid)
The introduction of functional groups such as carboxylic acids and carboxamides onto the indole scaffold is a common strategy for developing new pharmaceutical agents, as these groups can serve as crucial handles for molecular interactions. The indole-2-carboxamide and indole-2-carboxylic acid moieties, in particular, are recognized as important pharmacophores. nih.govarkat-usa.org
The synthesis of these functionalized derivatives often begins from an ester precursor, such as an ethyl indole-2-carboxylate. The carboxylic acid can be readily obtained through the hydrolysis of this ester. This transformation is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. mdpi.com
Once the indole-2-carboxylic acid is formed, it can be converted into a wide array of carboxamides through amide coupling reactions. arkat-usa.org This process involves activating the carboxylic acid, often with a coupling reagent, followed by the addition of a desired amine. A variety of coupling reagents can be employed, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP reagent), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This versatility allows for the synthesis of a large library of N-substituted indole-2-carboxamides from a common carboxylic acid intermediate. mdpi.comnih.gov
The indole-2-carboxamide itself is considered a versatile synthetic precursor for constructing more complex, polycyclic indole structures through various cyclization reactions. nih.gov This highlights the strategic importance of introducing the carboxamide group to access diverse chemical scaffolds. nih.gov
The table below outlines the typical transformations used to introduce carboxylic acid and carboxamide functionalities onto an indole ring.
Table 2: Introduction of Carboxylic Acid and Carboxamide Groups
| Transformation | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Ethyl indole-2-carboxylate | Lithium hydroxide (LiOH) | Indole-2-carboxylic acid | mdpi.com |
Structure Activity Relationship Sar Investigations of 5 Chloro 2 Phenylthio Indole Analogs
Rational Design Principles for Novel 5-Chloro-2-(phenylthio)-indole Derivatives
The rational design of new chemical entities based on the 5-chloro-2-(phenylthio)-indole scaffold involves a strategic and iterative process of structural modification to enhance desired biological effects. nih.govnih.govrsc.org This approach relies on a deep understanding of the lead compound's interaction with its biological target.
Modifying the core molecular framework, or "scaffold," is a key strategy in drug design. For indole (B1671886) derivatives, this can involve extending the aromatic system. For instance, in a series of related 2-phenylthiomethyl-indole derivatives, the annelation of a benzene (B151609) ring to the indole core to create benzo[g]indole derivatives led to a significant enhancement of inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme. nih.gov This extension of the aromatic core likely improves interactions within the target's binding site.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. nih.gov This technique can significantly alter molecular size, shape, electron distribution, and reactivity, which in turn impacts biological activity and selectivity. nih.gov
Positional and Electronic Effects of Substituents on Biological Activity Profiles
The type and position of substituents on both the indole ring and the phenylthio moiety have profound effects on the biological activity of 5-chloro-2-(phenylthio)-indole analogs. These changes can alter the molecule's electronic properties, conformation, and ability to interact with target proteins. rsc.org
Substitutions on the indole ring can significantly modulate a compound's potency and selectivity. In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as CysLT1 selective antagonists, the nature and position of the substituent on the indole ring were critical. researchgate.net
Key findings from these studies include:
Halogen Substitution: Fluorine-substituted derivatives were found to be more potent than the corresponding chlorine-substituted derivatives. researchgate.net
Positional Effects: Substitution at position 4 of the indole ring was generally the least favorable for activity. In contrast, for derivatives with a methoxy (B1213986) group, substitution at position 7 of the indole ring was the most favorable. researchgate.net
Electronic Effects: The introduction of an electron-withdrawing group (EWG) on the indole ring tends to shift the molecule's maximum absorbance wavelength to the red, indicating a change in the electronic structure. nih.gov Computational studies have shown that in-plane adjacent groups can increase the electron density of the indole ring. nih.govchemrxiv.org The chlorine atom at the 5-position, being an EWG, is known in similar scaffolds to form specific interactions, such as halogen bonds, with key amino acid residues like cysteine in the target's binding site. mdpi.com
| Compound | Substitution on Indole Ring | Relative Potency Comment |
|---|---|---|
| 17d vs 17g | Fluorine vs. Chlorine | Fluorine substitution led to higher potency. |
| 17h vs 17a | Fluorine vs. Chlorine | Fluorine substitution led to higher potency. |
| 17c, 17d, 17e, 17f | Substitution at position 4 | Position 4 was the least favorable for activity. |
| 17i, 17j, 17k | Methoxy substitution at position 7 | Position 7 was the most favorable for activity with this substituent. |
The phenylthio group at the 2-position of the indole is crucial for activity, and modifications to this phenyl ring can fine-tune ligand-target interactions. SAR analysis of related ethyl 5-hydroxy-2-(phenylthiomethyl)-1-methyl-1H-indole-3-carboxylate derivatives revealed that the potency against 5-LOX is closely related to the positioning of substituents on the thiophenol ring. nih.gov
The most favorable modifications were the introduction of methyl or chlorine groups at the ortho- and ortho/para-positions of the phenyl ring. nih.gov For example, compounds with specific substitution patterns on this phenyl moiety achieved potent 5-LOX inhibition. nih.gov Molecular docking studies on related 5-chloro-indole derivatives show that the phenyl moiety often engages in important interactions within the hydrophobic pocket of a kinase active site, including pi-stacking with aromatic amino acid residues (e.g., Trp531, Phe583) and other hydrophobic interactions. mdpi.com These interactions are critical for anchoring the ligand in the correct orientation for effective biological activity.
| Compound | Substitution on Phenylthio Moiety | IC50 (cell-free assay) | IC50 (leukocytes) |
|---|---|---|---|
| 6f | Methyl/Chloro | 0.17 - 0.22 µM | 0.19 - 0.37 µM |
| 6g | Methyl/Chloro | 0.17 - 0.22 µM | 0.19 - 0.37 µM |
| 6l | Methyl/Chloro | 0.17 - 0.22 µM | 0.19 - 0.37 µM |
Pharmacophore Modeling and Development for 5-Chloro-2-(phenylthio)-indole Series
Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of structural features a molecule must possess to exert its biological activity. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov
Developing a pharmacophore model for the 5-chloro-2-(phenylthio)-indole series would involve integrating the SAR data discussed previously. Such a model would aim to discriminate between active and inactive molecules and guide the design of new compounds. nih.gov
Key features likely to be included in a pharmacophore model for this series are:
A Halogen Bond Donor/Hydrophobic Feature: Representing the 5-chloro group.
A Hydrogen Bond Donor: Corresponding to the indole N-H group.
A Hydrophobic/Aromatic Region: Representing the core indole scaffold.
A Hydrophobic/Aromatic Region: Corresponding to the 2-phenylthio moiety.
By aligning a set of active compounds from this series and identifying their common structural features, a 3D pharmacophore model can be generated. This model can then be used for virtual screening of large compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. nih.govnih.gov This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of success.
Conformational Analysis and Molecular Recognition in SAR Studies
The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with a biological target. For analogs of 5-Chloro-2-(phenylthio)-indole, conformational analysis is a key component of Structure-Activity Relationship (SAR) studies. It seeks to identify the spatial arrangements that are most favorable for biological activity and to understand how different substituents influence these preferred conformations. This understanding is intrinsically linked to molecular recognition, which describes the specific interactions between the molecule and its target receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For instance, in a series of 2-phenylthiomethyl-indole derivatives, which are structurally related to the 5-Chloro-2-(phenylthio)-indole scaffold, SAR analysis has demonstrated that the substitution pattern on the phenyl ring plays a crucial role in their inhibitory potency against 5-lipoxygenase (5-LO) nih.gov. This suggests that the substituents influence the conformational preferences of the phenylthiomethyl group, thereby affecting the molecule's interaction with the enzyme's active site. The introduction of methyl or chlorine groups at the ortho- and/or para-positions of the thiophenol ring was found to be the most effective modification nih.gov.
Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on similar indole derivatives have provided further insights into their molecular recognition patterns. These studies often reveal the importance of specific interactions for biological activity. For example, in a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as influenza A virus inhibitors, molecular docking simulations highlighted the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the neuraminidase receptor, such as ARG118, ASP151, and GLU119 semanticscholar.org. The 3D-QSAR models further suggested that the steric and electrostatic fields around the molecules were critical for their predictive activity semanticscholar.org.
Similarly, docking studies on 3-thioindole derivatives as potential HIV-1 and antibacterial agents have emphasized the role of hydrogen bonding involving the indole nitrogen or oxygen atoms, alongside hydrophobic and pi-stacking interactions within the binding pocket of their respective targets ijcea.org.
The table below illustrates the structure-activity relationship for a series of 2-phenylthiomethyl-indole derivatives as 5-LO inhibitors, highlighting how substitutions on the phenyl ring, which can influence molecular conformation, affect their inhibitory activity.
| Compound | Substituent on Phenyl Ring | 5-LO Inhibition IC50 (µM) in cell-free assay nih.gov | 5-LO Product Synthesis Inhibition IC50 (µM) in leukocytes nih.gov |
|---|---|---|---|
| 1 | Unsubstituted | > 10 | > 10 |
| 2 | 2-Methyl | 1.5 | 0.8 |
| 3 | 4-Methyl | 2.5 | 1.2 |
| 4 | 2,4-Dimethyl | 1.0 | 0.5 |
| 5 | 2,4,6-Trimethyl (Mesityl) | 0.7 | 0.23 |
| 6 | 2-Chloro | 1.2 | 0.6 |
| 7 | 4-Chloro | 2.0 | 1.0 |
| 8 | 2,4-Dichloro | 0.9 | 0.4 |
The data clearly indicates that bulky substituents at the ortho positions (such as methyl or chloro groups) of the phenyl ring lead to a significant increase in inhibitory activity. This "ortho effect" can be attributed to steric hindrance that restricts the rotation around the S-C(phenyl) bond, thereby locking the molecule into a more bioactive conformation. The 2,4,6-trimethyl substituted analog (mesityl) was the most potent, suggesting that a specific three-dimensional arrangement, likely a more perpendicular orientation of the phenyl ring relative to the indole core, is optimal for binding to the 5-LO active site. This conformational restriction likely enhances the hydrophobic and/or van der Waals interactions with the enzyme, leading to improved inhibitory potency.
Pre Clinical Biological Evaluation and Mechanistic Elucidation of 5 Chloro 2 Phenylthio Indole
Molecular Mechanism of Action Elucidation
The elucidation of the molecular mechanism of action for novel chemical entities is fundamental to drug discovery and development. For compounds based on the 5-chloro-indole scaffold, such as 5-Chloro-2-(phenylthio)-indole, understanding their interaction with biological targets and the subsequent modulation of cellular processes is critical. While direct studies on 5-Chloro-2-(phenylthio)-indole are not extensively detailed in the available literature, research on structurally similar 5-chloro-indole derivatives provides significant insights into its potential mechanisms. This analysis focuses on the elucidation of protein-ligand interactions, modulation of key cellular pathways, genomic and proteomic responses, and the biophysical characterization of target engagement for this class of compounds.
Elucidation of Specific Protein-Ligand Interactions and Binding Modes
Understanding the precise nature of protein-ligand interactions at an atomic level is key to explaining a compound's biological activity. nih.gov For the 5-chloro-indole class of molecules, a primary mechanism of action involves the inhibition of protein kinases, which are crucial regulators of cellular signaling. mdpi.com
Molecular docking studies have been instrumental in hypothesizing the binding modes of these inhibitors. For instance, research on a series of 5-chloro-indole-2-carboxylate derivatives has shed light on their interaction with mutant forms of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are significant targets in cancer therapy. mdpi.com Molecular docking of potent derivatives into the active sites of BRAFV600E and EGFRT790M enzymes revealed high binding affinity and specific interactions comparable to co-crystalized ligands. mdpi.com This detailed understanding of binding topology is crucial for assessing the efficacy and safety of potential therapeutic agents. nih.gov
The indole (B1671886) skeleton is a common feature in many substances with potent biological activity, including numerous approved drugs and natural products. mdpi.com For example, Osimertinib, an indole-based drug, demonstrates high selectivity for the EGFRT790M mutant over the wild-type protein. mdpi.com The development of binding mode hypotheses, often derived from computational methods like density functional theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), allows for a qualitative understanding of how these compounds bind to their targets, such as the heme group in cytochrome enzymes. nih.gov
Modulation of Key Cellular Pathways and Signaling Cascades (e.g., Apoptosis Induction, Angiogenesis Inhibition, Inflammatory Pathways)
The binding of 5-chloro-indole derivatives to their protein targets initiates a cascade of downstream effects, altering key cellular pathways involved in disease progression. These pathways include those controlling cell proliferation, apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels), and inflammation. nih.govnih.govmdpi.com
Angiogenesis Inhibition: Tumor growth and metastasis are highly dependent on angiogenesis, a process primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov A scaffold based on 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine was specifically designed to act as an ATP-competitive inhibitor of VEGFR-2. nih.gov Biological evaluation of compounds from this series demonstrated potent and selective VEGFR-2 inhibition, comparable to established antiangiogenic agents like sunitinib (B231) and semaxinib, thereby highlighting a key mechanism for the anticancer activity of this class of molecules. nih.gov
Apoptosis Induction: A critical defense against the development of diseases like cancer and endometriosis involves a balance between cell proliferation and apoptosis. mdpi.com Dysregulation of apoptosis, often through the altered expression of the Bcl-2 family of proteins, can lead to uncontrolled cell survival. frontiersin.org The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). frontiersin.org A high Bcl-2/Bax ratio is often associated with an anti-apoptotic phenotype, promoting disease progression. frontiersin.org Therapeutic strategies often aim to modulate this ratio to induce apoptosis in pathological cells. mdpi.comfrontiersin.org
Modulation of Inflammatory Pathways: Chronic inflammation is a key driver of various diseases. nih.govmdpi.com The nuclear factor kappa B (NFκB) signaling pathway is a central regulator of inflammation. nih.gov Studies on related bioactive molecules have shown that inhibition of NFκB transcription can lead to the downregulation of downstream inflammatory mediators. nih.gov These include cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in perpetuating inflammation, and inducible nitric oxide synthase (iNOS), which is often associated with disease-associated infertility. nih.gov By inhibiting these inflammatory pathways, indole-based compounds can exert significant therapeutic effects. nih.gov
The antiproliferative activity of new 5-chloro-indole-2-carboxylate derivatives has been evaluated against various cancer cell lines, with several compounds showing significant inhibitory effects. mdpi.com
| Compound Derivative | Target | Activity | Reference |
| m-piperidinyl derivative 3e | EGFR | IC50 = 68 nM | mdpi.com |
| Erlotinib (Reference) | EGFR | IC50 = 80 nM | mdpi.com |
| Compound IVc | EGFR | IC50 = 0.12 µM | mdpi.com |
| 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 5) | VEGFR-2 | Potent and selective inhibition | nih.gov |
This table is interactive and can be sorted by clicking the column headers.
Gene Expression Profiling and Proteomic Analysis
To obtain a comprehensive, system-wide view of a compound's mechanism of action, researchers employ high-throughput techniques like gene expression profiling (transcriptomics) and proteomic analysis. nih.govresearchgate.net These approaches allow for the simultaneous measurement of thousands of genes and proteins, revealing how a compound alters the cellular landscape. frontiersin.orgnih.gov
Gene Expression and Proteomic Changes: Following treatment with a compound, significant changes in gene expression and protein abundance can be observed. researchgate.netfrontiersin.org For instance, transcriptomic analysis might reveal the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation and energy metabolism. researchgate.net Proteomic analysis, often performed using mass spectrometry, identifies and quantifies proteins, providing a functional snapshot of the cell. nih.gov This can reveal changes in the abundance of specific enzymes, structural proteins, or signaling molecules. nih.gov
Pathway Analysis: The large datasets generated by these "omics" technologies are analyzed using bioinformatic tools to identify enriched Gene Ontology (GO) terms and over-represented KEGG pathways. frontiersin.org This functional enrichment analysis helps to pinpoint the specific cellular pathways and processes that are most significantly affected by the compound. frontiersin.org Reconstructing cellular pathways based on expression profiling can be challenging but offers profound insights into the complex interactions of proteins regulated by both the host and the drug. frontiersin.org This integrated analysis of transcriptomic and proteomic data provides a powerful method for understanding the multifaceted effects of a compound like 5-Chloro-2-(phenylthio)-indole. researchgate.net
Biophysical Characterization of Target Engagement and Stability
While computational and cell-based assays provide strong evidence for a compound's mechanism, biophysical techniques are essential for quantitatively characterizing the direct interaction between the ligand and its protein target. nih.gov These methods confirm physical binding and provide crucial data on the affinity, kinetics, and thermodynamics of the interaction.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the binding kinetics of a ligand to a target protein immobilized on a sensor surface. scispace.com It allows for the real-time measurement of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated. nih.gov A low Kd value signifies high binding affinity. nih.gov SPR assays are valuable for confirming target engagement and can be adapted to study complex membrane proteins in a lipid environment. scispace.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the protein-ligand interaction in a single experiment, including the binding constant (Kb), Gibbs free energy (ΔG), binding enthalpy (ΔH), and entropy (ΔS). nih.gov By performing ITC experiments at different temperatures, the heat capacity change (ΔCp) can also be determined, offering deeper insight into the forces driving the binding event. nih.gov This detailed thermodynamic characterization is invaluable for understanding and optimizing the interaction between a compound and its target.
Computational Chemistry and in Silico Studies of 5 Chloro 2 Phenylthio Indole
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interaction between a ligand and its target protein at the atomic level.
Identification of Key Interacting Residues and Binding Site Characteristics
While specific molecular docking studies for 5-Chloro-2-(phenylthio)-indole are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar indole (B1671886) derivatives. For instance, docking studies of other indole-based compounds often reveal interactions with key amino acid residues within the active sites of various enzymes and receptors.
For a hypothetical target, the binding mode of 5-Chloro-2-(phenylthio)-indole would likely be governed by a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The indole ring itself can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The NH group of the indole can act as a hydrogen bond donor, while the chloro substituent at the 5-position can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The phenylthio group at the 2-position introduces a significant hydrophobic moiety that can interact with nonpolar pockets within a binding site.
Table 1: Predicted Key Interacting Residues and Binding Site Characteristics for 5-Chloro-2-(phenylthio)-indole
| Interaction Type | Potential Interacting Residues | Binding Site Characteristics |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr | Polar, with accessible hydrogen bond donors/acceptors |
| Hydrophobic Interactions | Leu, Ile, Val, Ala, Phe, Trp, Tyr | Nonpolar, hydrophobic pockets |
| π-π Stacking | Phe, Tyr, Trp | Aromatic residues in close proximity |
| Halogen Bonding | Backbone carbonyls, Ser, Thr | Electron-rich atoms (e.g., oxygen) |
Virtual Screening for Novel Ligands based on 5-Chloro-2-(phenylthio)-indole Scaffold
The 5-Chloro-2-(phenylthio)-indole scaffold can serve as a valuable starting point for virtual screening campaigns to identify novel ligands with desired biological activities. Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.
The process would typically involve:
Library Preparation: A large database of chemical compounds is prepared, often containing millions of structures.
Scaffold-based Filtering: The library is filtered to select compounds containing the 5-Chloro-2-(phenylthio)-indole core structure or those with high structural similarity.
Docking and Scoring: The selected compounds are then docked into the active site of a target protein, and their binding affinities are estimated using a scoring function.
Hit Selection: Compounds with the best-predicted binding energies are selected as "hits" for further experimental validation.
This approach has been successfully used to identify novel inhibitors for a variety of targets, and the unique combination of features in the 5-Chloro-2-(phenylthio)-indole scaffold makes it a promising candidate for such endeavors.
Quantum Chemical Calculations to Predict Reactivity, Electronic Properties, and Spectroscopic Features
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods can provide detailed information about a molecule's electronic structure, reactivity, and spectroscopic characteristics.
For 5-Chloro-2-(phenylthio)-indole, DFT calculations could be employed to determine a range of properties. Studies on similar molecules, such as Ethyl-5-chloro-3-phenyl-1h-indol-2-carboxylate, have utilized DFT to analyze HOMO-LUMO energies, molecular electrostatic potential, and nonlinear optical properties. researchgate.net Similarly, investigations on 5-chloro-2-nitroanisole (B32773) have used quantum chemical calculations to understand its structural, spectroscopic, and electronic properties. researchgate.net
Table 2: Predicted Electronic and Reactivity Descriptors for 5-Chloro-2-(phenylthio)-indole from Analogous DFT Studies
| Property | Predicted Characteristic | Implication |
| HOMO-LUMO Energy Gap | Moderate to low | Indicates potential for charge transfer interactions and higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the chloro and sulfur atoms; Positive potential around the indole NH. | Predicts sites for electrophilic and nucleophilic attack, respectively. |
| Dipole Moment | Moderate | Influences solubility and binding interactions. |
| Fukui Functions | Can identify the most electrophilic and nucleophilic sites in the molecule. | Provides detailed insight into local reactivity. |
Spectroscopic features, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), can also be predicted with good accuracy using DFT. These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.
Prediction and Modeling of Pharmacokinetic and Pharmacodynamic Parameters (excluding human data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. nih.gov These predictions help in prioritizing candidates with favorable drug-like properties.
Absorption and Distribution Predictions
Several computational models can predict the absorption and distribution of 5-Chloro-2-(phenylthio)-indole. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.
Table 3: Predicted Physicochemical and ADME Properties for 5-Chloro-2-(phenylthio)-indole
| Parameter | Predicted Value/Range (based on general indole derivatives) | Implication for Absorption and Distribution |
| Molecular Weight | ~259.7 g/mol | Compliant with Lipinski's rule of five (<500). |
| LogP | High | Good passive permeability across cell membranes, but may lead to high plasma protein binding. |
| Polar Surface Area (PSA) | Low to moderate | Favorable for good intestinal absorption. |
| Hydrogen Bond Donors | 1 (indole NH) | Compliant with Lipinski's rule of five (≤5). |
| Hydrogen Bond Acceptors | 1 (sulfur atom) | Compliant with Lipinski's rule of five (≤10). |
| Human Intestinal Absorption (HIA) | Predicted to be high | Good oral bioavailability is expected. japsonline.com |
| Blood-Brain Barrier (BBB) Penetration | Possible, depending on specific model parameters | The lipophilic nature may facilitate BBB crossing. |
| Plasma Protein Binding | Predicted to be high | The high lipophilicity suggests strong binding to plasma proteins like albumin. japsonline.com |
Metabolic Stability and Excretion Pathway Analysis
Predicting the metabolic fate of a compound is essential to understand its half-life and potential for forming active or toxic metabolites. In silico tools can predict sites of metabolism and the involvement of specific metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes.
For 5-Chloro-2-(phenylthio)-indole, the indole ring and the phenyl ring are potential sites for oxidative metabolism by CYP enzymes. The sulfur atom could also be a site for oxidation. The chloro substituent is generally less prone to metabolism but can influence the electronic properties of the ring and thus direct metabolism to other sites.
Table 4: Predicted Metabolic Stability and Excretion Pathways for 5-Chloro-2-(phenylthio)-indole
| Aspect | Prediction (based on general principles and related compounds) | Details |
| Metabolic Stability | Moderate | The indole and phenyl rings are susceptible to hydroxylation. The thioether linkage may undergo oxidation. |
| Primary Metabolic Enzymes | CYP1A2, CYP2C9, CYP3A4 | These are common enzymes involved in the metabolism of aromatic and heterocyclic compounds. |
| Potential Metabolites | Hydroxylated derivatives on the indole or phenyl rings, sulfoxide (B87167), and sulfone derivatives. | These are common metabolic products of similar chemical moieties. |
| Predicted Excretion Pathway | Primarily hepatic metabolism followed by renal and/or biliary excretion of metabolites. | The lipophilic nature suggests that the parent compound would be extensively metabolized before excretion. |
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Dynamics of Ligand-Target Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide valuable insights into the behavior of a ligand, such as 5-Chloro-2-(phenylthio)-indole, when it interacts with its biological target, typically a protein. These simulations can elucidate the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding process.
The core principle of MD simulations is to solve Newton's equations of motion for a system of interacting particles. By calculating the forces between particles and the potential energy of the system, the trajectory of each atom can be tracked over a defined period, often on the scale of nanoseconds to microseconds. This allows for the observation of dynamic events that are crucial for understanding the ligand's mechanism of action at an atomic level.
Assessing Binding Stability through Simulation Metrics
A primary application of MD simulations in studying ligand-target complexes is to assess the stability of the interaction. Several key metrics are commonly analyzed to quantify this stability.
Root Mean Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of a superimposed molecule and a reference structure. In MD simulations of a protein-ligand complex, the RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD value that plateaus after an initial equilibration period suggests that the complex has reached a stable conformation and that the ligand remains securely bound within the active site. frontiersin.orgnih.gov Conversely, large fluctuations or a continuously increasing RMSD may indicate instability of the complex or significant conformational changes. researchgate.net
The stability of complexes involving indole derivatives is often attributed to a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. For instance, studies on other indole derivatives have shown that interactions with key residues like Glu 121 are vital for stable binding. github.io The phenylthio and chloro substituents on the 5-Chloro-2-(phenylthio)-indole scaffold are expected to play significant roles in modulating these interactions. The phenyl group can engage in hydrophobic and π-π stacking interactions, while the chloro group can participate in halogen bonding or other electrostatic interactions.
Investigating Conformational Dynamics
MD simulations also provide a dynamic picture of the conformational changes that both the ligand and the protein undergo during the binding process. This is crucial as both molecules are flexible entities. The simulation can reveal how the ligand adapts its conformation to fit into the binding pocket and how the protein may adjust its shape to accommodate the ligand, a phenomenon known as "induced fit."
Analysis of the simulation trajectories can reveal the preferred binding poses of the ligand and the energetic landscape of the binding process. By understanding the conformational dynamics, researchers can gain insights into the specific structural features of the ligand that are essential for its activity. For example, the planarity of the indole ring is a key feature that facilitates stacking interactions with aromatic residues in the binding site.
Binding Free Energy Calculations
A significant advantage of MD simulations is the ability to estimate the binding free energy of a ligand-target complex. Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from the snapshots of an MD trajectory. nih.gov These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental data such as the half-maximal inhibitory concentration (IC50) or the binding constant (Ki). The binding free energy is composed of various components, including van der Waals interactions, electrostatic interactions, and solvation energies. Analyzing these components can reveal the primary driving forces behind the binding of 5-Chloro-2-(phenylthio)-indole to its target. For other indole derivatives, binding energies have been calculated to range from -7.3 kcal/mol to -10.3 kcal/mol against certain targets. researchgate.net
| Simulation Parameter | Typical Value for a Stable Complex | Interpretation |
| RMSD of Protein Backbone | < 3 Å | The overall structure of the protein remains stable upon ligand binding. |
| RMSD of Ligand | < 2 Å (relative to protein) | The ligand remains stably bound in the active site. |
| RMSF of Active Site Residues | Low fluctuations | The binding of the ligand stabilizes the active site. |
| Binding Free Energy (ΔGbind) | Negative value (e.g., -5 to -15 kcal/mol) | The binding of the ligand to the protein is energetically favorable. |
This table presents illustrative data based on typical findings for small molecule-protein complexes and is not specific to 5-Chloro-2-(phenylthio)-indole.
| Interaction Type | Potential Interacting Residues | Contribution to Binding Stability |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr | Provides specificity and contributes to the enthalpic component of binding energy. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | A major driving force for binding, driven by the hydrophobic effect. |
| π-π Stacking | Phe, Tyr, Trp, His | Stabilizes the complex through interactions between aromatic rings. |
| Halogen Bonding | Electron-rich atoms (e.g., O, S) | The chlorine atom can act as a halogen bond donor, contributing to binding affinity and specificity. |
This table outlines potential interactions based on the chemical structure of 5-Chloro-2-(phenylthio)-indole and general principles of molecular recognition.
Advanced Research Perspectives and Future Directions for 5 Chloro 2 Phenylthio Indole
Role of 5-Chloro-2-(phenylthio)-indole as a Synthetic Intermediate for Complex Bioactive Molecules
The indole (B1671886) nucleus is a cornerstone in the synthesis of a vast array of biologically active molecules. researchgate.net The presence of the chloro and phenylthio substituents on the 5-Chloro-2-(phenylthio)-indole scaffold offers unique opportunities for its use as a versatile building block in the construction of complex heterocyclic systems and advanced organic materials.
The indole ring system is a prevalent motif in numerous pharmaceuticals and natural products. researchgate.net 5-Chloro-2-(phenylthio)-indole can serve as a valuable starting material in multicomponent reactions (MCRs), which are efficient one-pot processes for the synthesis of complex molecules. nih.govresearchgate.net The reactivity of the indole core, particularly at the C3 position and the N-H group, allows for the introduction of diverse functionalities and the construction of fused heterocyclic systems.
The electron-donating nature of the phenylthio group at the C2 position can influence the regioselectivity of electrophilic substitution reactions, primarily directing them to the C3 position. This inherent reactivity can be exploited to build intricate molecular architectures. For instance, condensation reactions with aldehydes and other electrophiles can lead to the formation of novel polycyclic indole derivatives with potential therapeutic applications.
Table 1: Potential Heterocyclic Scaffolds Derivable from 5-Chloro-2-(phenylthio)-indole
| Starting Material | Reaction Type | Potential Product Class | Potential Bioactivity |
| 5-Chloro-2-(phenylthio)-indole | Mannich Reaction | 3-Aminoalkylindoles | CNS agents, Antimicrobials |
| 5-Chloro-2-(phenylthio)-indole | Pictet-Spengler Reaction | β-Carbolines | Anticancer, Antiviral |
| 5-Chloro-2-(phenylthio)-indole | Fischer Indole Synthesis (modification) | Fused Indole Systems | Kinase Inhibitors |
| 5-Chloro-2-(phenylthio)-indole | Vilsmeier-Haack Reaction | Indole-3-carboxaldehydes | Synthetic Intermediates |
The indole scaffold is not only important in medicinal chemistry but also shows promise in the field of materials science. openmedicinalchemistryjournal.com The electron-rich nature of the indole ring, coupled with the potential for π-π stacking interactions, makes it an attractive component for the design of organic electronic materials. The presence of the sulfur atom in the phenylthio group of 5-Chloro-2-(phenylthio)-indole can enhance intermolecular interactions and facilitate charge transport, a desirable property for organic semiconductors.
Furthermore, derivatives of 5-Chloro-2-(phenylthio)-indole could be explored as precursors for the synthesis of conductive polymers or as components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through modification of the indole nitrogen, the phenyl ring of the thioether, and the chloro substituent provides a pathway to tailor the material's properties for specific applications.
Strategies for Lead Optimization and Pre-clinical Candidate Development from 5-Chloro-2-(phenylthio)-indole Series
Starting from a lead compound like 5-Chloro-2-(phenylthio)-indole, medicinal chemists can employ various strategies to enhance its therapeutic potential. These strategies focus on improving potency, selectivity, and pharmacokinetic properties to develop a preclinical candidate.
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity. nih.gov For the 5-Chloro-2-(phenylthio)-indole series, systematic modifications can be made to different parts of the molecule to probe interactions with the biological target.
Substitution on the Phenyl Ring of the Thioether: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the phenylthio moiety can modulate the electronic properties and steric bulk of the molecule. This can lead to improved binding affinity and selectivity for the target protein.
Modification of the Indole Nitrogen: Alkylation or acylation of the indole nitrogen can introduce new interaction points and alter the molecule's solubility and metabolic stability.
Variation of the Halogen at the 5-position: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can influence the compound's lipophilicity and its ability to form halogen bonds with the target, potentially enhancing potency. nih.gov
Pharmacophore modeling and computational docking studies can be employed to guide the design of new analogs with improved binding characteristics. nih.gov These computational tools help in visualizing the binding mode of the compounds and identifying key interactions that can be optimized.
Table 2: Hypothetical SAR for 5-Chloro-2-(phenylthio)-indole Derivatives
| Modification Site | Substituent | Expected Impact on Activity | Rationale |
| Phenylthio Ring (para-position) | -OCH3 | Increased Potency | Enhanced hydrogen bonding or electronic effects |
| Phenylthio Ring (meta-position) | -CF3 | Improved Selectivity | Steric hindrance preventing off-target binding |
| Indole N-H | -CH2CH2OH | Increased Solubility | Introduction of a polar functional group |
| 5-Position | -Br | Enhanced Potency | Potential for stronger halogen bonding |
Complex diseases often involve multiple biological pathways. Designing drugs that can modulate more than one target simultaneously, known as multi-target-directed ligands, is a promising therapeutic strategy. nih.gov The 5-Chloro-2-(phenylthio)-indole scaffold, with its multiple points for chemical modification, is well-suited for the development of such agents.
For instance, by incorporating pharmacophoric features of inhibitors for different enzymes or receptors onto the 5-Chloro-2-(phenylthio)-indole core, it may be possible to create a single molecule with a desired polypharmacological profile. This approach could lead to more effective therapies with potentially reduced side effects compared to combination therapies. A study on 5-chloro-indole-2-carboxylate derivatives demonstrated their potential as dual inhibitors of EGFR and BRAF pathways, highlighting the capacity of the 5-chloro-indole scaffold to accommodate functionalities for multi-targeting. mdpi.com
Exploration of Novel Therapeutic or Non-Biological Applications Beyond Current Scope
The chemical versatility of 5-Chloro-2-(phenylthio)-indole suggests its potential for applications beyond its initially explored biological activities.
Agrochemicals: Halogenated indoles have shown promise as nematicidal and insecticidal agents. researchgate.net The unique combination of a chlorinated indole and a thioether in 5-Chloro-2-(phenylthio)-indole makes it a candidate for screening in agrochemical applications. Its derivatives could be tested for activity against various plant pathogens and pests.
Materials Science: As mentioned earlier, the electronic properties of the indole ring and the presence of sulfur make this scaffold interesting for materials science. Further investigation into the synthesis of polymers or oligomers incorporating the 5-Chloro-2-(phenylthio)-indole unit could lead to the discovery of new materials with interesting optical or electronic properties. Thiophene-fused indole systems, which are structurally related, have been explored for applications in organic electronics. nih.gov
Dyes: The indole nucleus is a chromophore found in some dyes. limef.com The extended conjugation provided by the phenylthio group in 5-Chloro-2-(phenylthio)-indole, along with the influence of the chloro substituent, could result in compounds with interesting photophysical properties. Synthesis and spectroscopic analysis of derivatives could reveal their potential as new dyes or fluorescent probes. mdpi.comrsc.org
Emerging Methodologies in Indole Chemistry Relevant to 5-Chloro-2-(phenylthio)-indole Research
The synthesis and derivatization of the indole scaffold are central to medicinal chemistry, driven by the significant biological activities exhibited by this heterocyclic system. nih.govnih.govresearchgate.netchula.ac.th For a molecule such as 5-Chloro-2-(phenylthio)-indole, which features substitution at the C2, C5, and N-H positions, contemporary synthetic methods offer powerful tools for its construction and further modification. Key advancements lie in the realms of catalytic C-H functionalization, novel cross-coupling reactions, and multicomponent reactions, which together provide unprecedented efficiency and molecular diversity.
Catalytic C-H Functionalization: A significant breakthrough in indole chemistry is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials. This is particularly relevant for the C5 position of the indole ring, which has traditionally been challenging to modify due to its lower reactivity. miragenews.com Recently, the use of copper-based catalysts has enabled the direct and regioselective C5-H functionalization of indoles. miragenews.com This methodology could be instrumental in synthesizing 5-chloro-indole precursors. Furthermore, photochemical methods are being developed for the direct C2–H alkylation of indoles, which could be adapted for introducing thioether linkages at the C2 position. beilstein-journals.org
Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions remain a cornerstone of indole synthesis. The Larock heteroannulation, for instance, is a powerful method for creating complex indoles from 2-haloanilines and alkynes. bohrium.com This approach could be adapted for the synthesis of the 5-chloro-indole core. Modern advancements in catalysis, such as the use of platinum (PtCl₄) to promote hydroamination, also provide efficient routes to 2-substituted indoles. nih.gov These catalytic systems offer high functional group tolerance, which is crucial for building complex molecules.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The application of MCRs to indole chemistry has yielded a diverse library of 3-substituted indole derivatives. nih.gov Such strategies could be envisioned for the one-pot synthesis of functionalized 2-(phenylthio)-indoles by reacting an appropriate indole precursor, a sulfur source, and other components.
The table below summarizes these emerging methodologies and their potential application to 5-Chloro-2-(phenylthio)-indole.
| Methodology | Catalyst/Key Conditions | Relevance to 5-Chloro-2-(phenylthio)-indole |
| Direct C5-H Functionalization | Copper (Cu) catalysis | Enables direct introduction of the chloro group at the C5 position, a traditionally non-reactive site. miragenews.com |
| Direct C2-H Functionalization | Photochemical activation | Offers a potential route for introducing the phenylthio group directly at the C2 position. beilstein-journals.org |
| Larock Heteroannulation | Palladium (Pd) catalysis | A versatile method for constructing the core indole ring system with desired substitutions. bohrium.com |
| Hydroamination Cyclization | Platinum (Pt) catalysis | Efficiently produces 2-substituted indoles, relevant for creating the 2-(phenylthio) linkage. nih.gov |
| Multicomponent Reactions (MCRs) | Various catalysts (e.g., Lewis acids, organocatalysts) | Provides a streamlined approach to building complex, functionalized indole scaffolds in a single step. nih.gov |
Addressing Scientific Challenges in the Development of Indole-Based Compounds
The development of indole-based compounds as therapeutic agents is a highly active field of research, but it is not without significant scientific challenges. nih.gov Key hurdles include achieving regioselectivity in synthesis, overcoming drug resistance, ensuring scalability of production, and designing molecules with high target selectivity.
Regioselectivity: The indole nucleus has multiple reactive sites, and controlling the position of substitution (regioselectivity) is a fundamental challenge. As noted, the C5 position is often less reactive than other positions like C3. miragenews.com The development of novel catalytic systems, such as the copper-catalyzed C5-H functionalization, directly addresses this problem, allowing chemists to install functional groups at specific locations with high precision. miragenews.com This control is paramount for establishing clear structure-activity relationships (SAR), where the biological activity of a molecule is finely tuned by the placement of substituents. nih.govsemanticscholar.orgfrontiersin.org
Drug Resistance: A major challenge in modern medicine is the emergence of resistance to existing drugs, particularly in oncology and infectious diseases. nih.gov Indole derivatives offer a promising scaffold for developing new agents that can overcome these resistance mechanisms. nih.govresearchgate.net For example, research is focused on indole-based compounds that act as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) pathways, which are implicated in certain drug-resistant cancers. mdpi.comnih.gov Osimertinib, an approved indole-containing drug, demonstrates high selectivity for the T790M mutant EGFR, a common source of resistance to earlier-generation inhibitors. mdpi.com
Synthetic Scalability and Practicality: For a drug candidate to be viable, its synthesis must be practical, safe, and scalable for large-scale production. researchgate.net Many novel synthetic methods developed in academic laboratories are not easily transferable to an industrial setting. Therefore, a significant challenge is the development of robust and efficient synthetic routes that avoid hazardous reagents, costly catalysts, or complex purification procedures. bohrium.comnih.gov Research into practical methodologies, including modern variations of classical syntheses like the Fischer indole synthesis, aims to address this critical gap. bohrium.comresearchgate.net
Target Selectivity and Multi-Targeting: Achieving high selectivity for the intended biological target while minimizing off-target effects is a central goal of drug design. The structural versatility of the indole scaffold allows for fine-tuning to enhance binding affinity and selectivity. nih.gov An emerging strategy is the rational design of multi-targeted agents that can modulate several key biological pathways simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net
The following table outlines these primary challenges and the scientific strategies being employed to overcome them.
| Scientific Challenge | Corresponding Strategy / Research Focus |
| Regioselectivity in Synthesis | Development of site-selective catalytic methods (e.g., C-H functionalization) to precisely modify the indole ring. miragenews.com |
| Overcoming Drug Resistance | Design of novel indole scaffolds that target mutant proteins or alternative biological pathways to circumvent resistance mechanisms. nih.govmdpi.comnih.gov |
| Synthetic Scalability | Focus on developing practical, cost-effective, and environmentally benign large-scale synthesis methods. bohrium.comresearchgate.netnih.gov |
| Target Selectivity | Utilization of structure-based drug design and SAR studies to optimize interactions with the biological target and minimize off-target activity. researchgate.netnih.gov |
| Complex Disease Pathologies | Rational design of multi-targeted ligands capable of modulating multiple disease-relevant pathways simultaneously. researchgate.net |
Q & A
Q. What synthetic strategies are optimal for preparing 5-Chloro-2-(phenylthio)-indole, and how can reaction conditions be optimized?
- Methodological Answer : Copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) are effective for introducing sulfur-based substituents to indoles. For example, highlights a CuI-catalyzed azide-alkyne cycloaddition for indole derivatives, suggesting similar catalysts could facilitate phenylthio group installation. Optimize solvent systems (e.g., PEG-400/DMF mixtures for solubility) and reaction times (12–24 hours) to improve yields. Monitor progress via TLC and purify via column chromatography (70:30 EtOAc:hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of 5-Chloro-2-(phenylthio)-indole?
- Methodological Answer : Use multinuclear NMR (1H, 13C, 19F) to verify substituent positions and purity. For example, 19F NMR () can confirm halogen presence, while HRMS (e.g., FAB-HRMS) validates molecular weight. Complement with FT-IR to identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). Purity checks via HPLC (>95%) are essential for downstream applications .
Q. How can researchers assess the solubility and stability of 5-Chloro-2-(phenylthio)-indole under varying experimental conditions?
- Methodological Answer : Conduct polarity-based solubility screens using DMSO, DMF, or THF (common for indoles; ). Stability studies should include pH variations (2–12), thermal stress (25–80°C), and light exposure. Monitor degradation via UV-Vis spectroscopy or LC-MS. For storage, use inert atmospheres (N₂/Ar) and −20°C to prevent oxidation of the thioether group .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation or sulfuration in 5-Chloro-2-(phenylthio)-indole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict reactive sites. For example, highlights nitration regioselectivity in indoles, driven by electrophilic aromatic substitution (EAS) at electron-rich positions. For sulfuration, evaluate steric and electronic effects using Hammett constants or Fukui indices. Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., using TEMPO) can confirm mechanisms .
Q. How can computational models predict the bioactivity or pharmacokinetic properties of 5-Chloro-2-(phenylthio)-indole?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases or GPCRs). QSAR models trained on indole derivatives ( ) can correlate structural features (e.g., logP, polar surface area) with bioavailability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Cross-reference data from peer-reviewed journals and databases like NIST ( ). Reproduce syntheses under standardized conditions (e.g., inert atmosphere, controlled humidity). Use high-purity reagents (≥98%, ) and validate instruments (e.g., NMR calibration with TMS). Publish detailed protocols (e.g., DOI-registered repositories) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
